molecular formula C17H22N2O B14460822 Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- CAS No. 69907-18-2

Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro-

Cat. No.: B14460822
CAS No.: 69907-18-2
M. Wt: 270.37 g/mol
InChI Key: VQFXHSJKRZAPNL-UHFFFAOYSA-N
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Description

Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is a complex organic compound that features a quinoline core fused with a bicyclic azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which can be achieved through various methodologies . These methods often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can be achieved directly during the transformation that generates the azabicyclo octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Mechanism of Action

The mechanism of action of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is unique due to its specific combination of a quinoline core and an azabicyclo octane structure This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

69907-18-2

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C17H22N2O/c20-17(16-12-13-7-10-18(16)11-8-13)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6,13,16H,3,5,7-12H2

InChI Key

VQFXHSJKRZAPNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC4CCN3CC4

Origin of Product

United States

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